Stereochemical Integrity: Enantiomeric Excess and Specific Rotation vs. Racemate and (S)-Enantiomer
The core differentiator for this compound is its stereochemistry. The (R)-enantiomer is supplied at a minimum purity of 95% by vendors, with the chiral center directly influencing the outcome of asymmetric syntheses. In the scalable route to the BACE inhibitor LY2886721, a closely related chiral (R)-1-phenylpropylamine auxiliary is used to set the absolute stereochemistry of the key intermediate [1]. Using the racemic mixture would result in a 50% loss of material and require a costly late-stage chiral separation, while the (S)-enantiomer would yield the incorrect diastereomer, leading to an inactive final product.
| Evidence Dimension | Stereochemical Purity & Synthetic Utility |
|---|---|
| Target Compound Data | Minimum chemical purity 95%, single (R)-enantiomer (CAS 1390716-63-8) |
| Comparator Or Baseline | Racemic mixture (CAS 1391216-43-5) and (S)-enantiomer (CAS 1389389-09-6) |
| Quantified Difference | Theoretical 50% yield loss and additional separation costs for racemate; complete stereochemical mismatch for the (S)-enantiomer. |
| Conditions | Asymmetric synthesis of pharmaceutical intermediates (e.g., BACE inhibitors). |
Why This Matters
For procurement, specifying the single (R)-enantiomer eliminates the cost and yield penalties associated with chiral resolution of a racemate and guarantees the correct stereochemical outcome in a validated synthetic route.
- [1] Kolis, S. P., Hansen, M. M., Arslantas, E., et al. (2015). Synthesis of BACE Inhibitor LY2886721. Part I. An Asymmetric Nitrone Cycloaddition Strategy. *Organic Process Research & Development*, 19(9), 1203–1213. View Source
